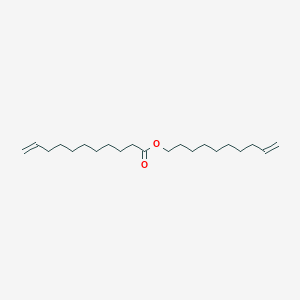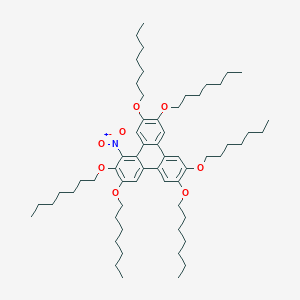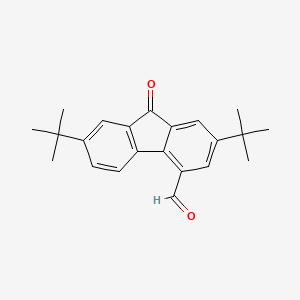
9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is an organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in organic synthesis and materials science due to their unique structural and electronic properties. This particular compound features a fluorene core with carboxaldehyde and tert-butyl groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by oxidation reactions to introduce the carboxaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers and electronic devices, due to its stable aromatic structure and functional versatility.
Mechanism of Action
The mechanism by which “9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” exerts its effects depends on the specific reactions it undergoes. Generally, the compound can act as an electrophile or nucleophile in various organic reactions, interacting with other molecules to form new chemical bonds. The molecular targets and pathways involved are determined by the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, lacking the carboxaldehyde and tert-butyl groups.
9-Fluorenone: A similar compound with a ketone group instead of the carboxaldehyde.
2,7-Di-tert-butylfluorene: A compound with tert-butyl groups but no carboxaldehyde.
Uniqueness
“9H-Fluorene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9-oxo-” is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.
Properties
CAS No. |
189238-36-6 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,7-ditert-butyl-9-oxofluorene-4-carbaldehyde |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)14-7-8-16-17(10-14)20(24)18-11-15(22(4,5)6)9-13(12-23)19(16)18/h7-12H,1-6H3 |
InChI Key |
XZSCBNATNCOMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3C2=O)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
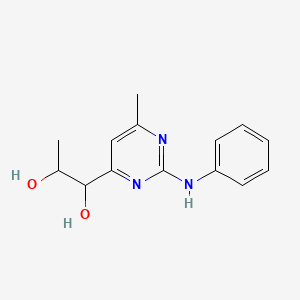
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)
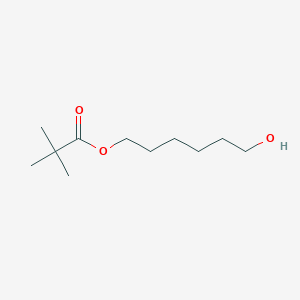
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
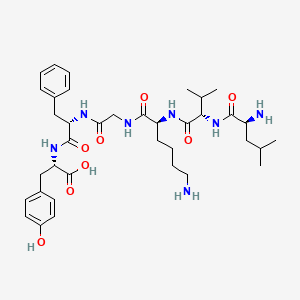
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
